Cas no 2228172-63-0 (3-(But-3-yn-2-yl)-2,4-dimethoxypyridine)

3-(But-3-yn-2-yl)-2,4-dimethoxypyridine is a versatile pyridine derivative featuring a butynyl substituent and methoxy functional groups at the 2- and 4-positions. Its structural design offers advantages in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. The alkyne moiety enables click chemistry applications, while the electron-rich dimethoxypyridine core enhances reactivity in cross-coupling reactions. This compound’s stability and selectivity make it valuable for constructing complex heterocyclic frameworks. Its well-defined reactivity profile allows for precise modifications, supporting applications in medicinal chemistry and material science. The product is typically supplied with high purity, ensuring reliable performance in research and industrial settings.
3-(But-3-yn-2-yl)-2,4-dimethoxypyridine structure
2228172-63-0 structure
Product Name:3-(But-3-yn-2-yl)-2,4-dimethoxypyridine
CAS No:2228172-63-0
MF:C11H13NO2
MW:191.226423025131
CID:5779979
PubChem ID:165765573
Update Time:2025-06-09

3-(But-3-yn-2-yl)-2,4-dimethoxypyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-1796135
    • 3-(but-3-yn-2-yl)-2,4-dimethoxypyridine
    • 2228172-63-0
    • 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine
    • Inchi: 1S/C11H13NO2/c1-5-8(2)10-9(13-3)6-7-12-11(10)14-4/h1,6-8H,2-4H3
    • InChI Key: JMCVFFFWYQGQAE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CN=C(C=1C(C#C)C)OC

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 31.4Ų

3-(But-3-yn-2-yl)-2,4-dimethoxypyridine Pricemore >>

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Additional information on 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine

Professional Introduction to 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine (CAS No. 2228172-63-0)

3-(But-3-yn-2-yl)-2,4-dimethoxypyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 2228172-63-0, is a pyridine derivative featuring a butynyl group and methoxy substituents. Its structural configuration makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and bioactive molecules.

The significance of this compound lies in its versatile chemical properties, which allow for diverse functionalization and interaction with biological targets. The presence of both the butynyl and methoxy groups provides multiple sites for chemical modification, enabling researchers to tailor its pharmacological profile for specific therapeutic needs. This flexibility has made 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine a subject of extensive interest in synthetic organic chemistry and drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The pyridine core of 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine is particularly relevant in this context, as pyridine derivatives have shown remarkable efficacy in interacting with enzymes and receptors. The compound's ability to serve as a scaffold for designing molecules with enhanced binding affinity and selectivity has been highlighted in several cutting-edge studies.

One of the most compelling aspects of 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. Researchers have been exploring pyridine-based compounds as inhibitors due to their ability to bind to the ATP-binding pockets of kinases with high precision. The butynyl group in this compound can be strategically modified to enhance its interactions with target kinases, making it a valuable tool in the development of targeted therapies.

Furthermore, the methoxy substituents on the pyridine ring contribute to the compound's lipophilicity and metabolic stability, which are critical factors for drug candidates. These features ensure that the molecule can traverse biological membranes effectively and exhibit prolonged half-life in vivo. Such attributes are particularly desirable for oral formulations and long-term therapeutic applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the binding mechanisms of 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine with biological targets. Molecular docking studies have revealed that this compound can form stable interactions with various protein receptors and enzymes, suggesting its potential as an antagonist or agonist. These findings have guided researchers in optimizing its structure to improve binding affinity and reduce off-target effects.

The synthesis of 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The butynyl group introduces a reactive triple bond that can undergo various transformations, including nucleophilic additions and cyclizations. The methoxy groups provide additional sites for further functionalization, allowing for the creation of diverse derivatives with tailored properties.

In conclusion, 3-(But-3-yn-2-yl)-2,4-dimethoxypyridine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its versatility as a scaffold for drug development has been demonstrated through numerous studies exploring its interactions with biological targets. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in the discovery and development of novel therapeutic agents.

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